
2-Iodo-1,4-benzenediamine
Overview
Description
2-Iodo-1,4-benzenediamine: is an organic compound with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol . It is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its applications in various fields, including chemical synthesis and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,4-benzenediamine typically involves the iodination of 1,4-benzenediamine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. Key examples include:
Table 1: Substitution Reactions of 2-Iodo-1,4-benzenediamine
These reactions highlight the iodine's role as a leaving group, enabling the introduction of diverse substituents for advanced synthesis.
Cyclization Reactions
The diamine groups facilitate cyclization with carbonyl compounds to form nitrogen-containing heterocycles.
Table 2: Cyclization Reactions
Cyclization often proceeds via imine formation followed by intramolecular nucleophilic attack, as observed in I₂/DMSO-mediated systems .
Oxidation Reactions
The amino groups are susceptible to oxidation, yielding nitro or nitroso derivatives.
Table 3: Oxidation Pathways
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
KMnO₄, H₂SO₄ | 0°C, 2h | 2-Iodo-4-nitroaniline | 70% | Intermediate for nitriles |
TBHP, I₂/DMSO | 100°C, 8h | 2-Iodo-1,4-dinitrobenzene | 55% | Oxidative functionalization |
Oxidation selectivity depends on reaction conditions, with TBHP/I₂ systems enabling tandem iodination and oxidation .
Reduction Reactions
Catalytic hydrogenation removes the iodine atom, yielding 1,4-benzenediamine:
Table 4: Reduction to 1,4-Benzenediamine
Catalyst | Conditions | Conversion | Selectivity | Source |
---|---|---|---|---|
H₂, Pd/C | EtOH, 25°C | 95% | 89% | |
LiAlH₄ | THF, reflux | 88% | 82% |
Reduction pathways are critical for deprotection or modifying electronic properties of the aromatic core.
Cross-Coupling Reactions
The iodine substituent enables transition metal-catalyzed cross-coupling for biaryl synthesis:
Table 5: Cross-Coupling Examples
Coupling Partner | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(OAc)₂ | 2-Phenyl-1,4-benzenediamine | 73% | |
Vinyltrimethylsilane | NiCl₂(dppp) | 2-Vinyl-1,4-benzenediamine | 68% |
These reactions exploit the iodine’s reactivity in Suzuki-Miyaura and Heck-type couplings .
Key Mechanistic Insights
- I₂/DMSO Systems : Facilitate Kornblum oxidation and intramolecular cyclization via radical intermediates .
- Acid-Mediated Cyclization : TMSCl in DMF promotes benzimidazole formation through electrophilic activation .
- Steric Effects : The 1,4-diamine geometry directs regioselectivity in substitution and coupling reactions .
Scientific Research Applications
2-Iodo-1,4-benzenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1,4-benzenediamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The amino groups can form hydrogen bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to interact with various pathways, making it a valuable tool in research .
Comparison with Similar Compounds
1,4-Benzenediamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,4-benzenediamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-1,4-benzenediamine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 2-Iodo-1,4-benzenediamine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for various applications that require selective reactivity and binding properties .
Biological Activity
2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5) is an organic compound with significant biological activity due to its unique chemical structure, which includes iodine and amino functional groups. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science. Understanding its biological activity is crucial for its application in drug development and biochemical research.
- Molecular Formula : C6H7IN2
- Molecular Weight : 234.04 g/mol
- Density : 2.016 g/cm³ (predicted)
- Melting Point : 109-110 °C
- Boiling Point : 342.3 °C (predicted)
- Flash Point : 160.8 °C
- pKa : 4.89 (predicted)
The biological activity of this compound primarily arises from its ability to interact with biological molecules through hydrogen bonding and halogen bonding. The amino groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the presence of the iodine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are valuable in synthetic organic chemistry.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and clearance rates in biological systems .
Cancer Research
There is emerging evidence suggesting that halogenated anilines can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell growth and survival .
Case Study 1: Enzyme Interaction
A study investigating the interaction of this compound with human liver microsomes found that it significantly inhibited CYP1A2 activity. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect on both bacterial strains, supporting the hypothesis that halogenated anilines possess antimicrobial properties .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
1,4-Benzenediamine | No halogen | Less reactive; limited biological activity |
2-Bromo-1,4-benzenediamine | Bromine instead of iodine | Similar reactivity but different selectivity |
2-Chloro-1,4-benzenediamine | Chlorine instead of iodine | Different reactivity; potential for lower bioactivity |
Q & A
Basic Research Questions
Q. Q1. What are the standard synthetic routes for preparing 2-Iodo-1,4-benzenediamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of halogenated benzenediamines typically involves nucleophilic substitution or metal-catalyzed coupling. For iodinated derivatives, direct iodination of 1,4-benzenediamine using iodine monochloride (ICl) in acetic acid is common . Alternatively, Suzuki-Miyaura coupling with arylboronic acids and iodinated precursors may be employed. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield . Post-synthesis purification via column chromatography or recrystallization (e.g., using petroleum ether) is recommended to isolate high-purity products .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. The iodine atom induces distinct deshielding in adjacent protons (δ ~7.5–8.5 ppm in ¹H NMR) and split peaks due to spin-spin coupling . Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹). Melting point analysis and elemental composition (CHNS/O) should also be reported to validate purity . For advanced characterization, X-ray crystallography can resolve steric effects caused by the bulky iodine substituent .
Q. Q3. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer: While specific toxicological data for this compound may be limited, halogenated aromatic amines generally require stringent precautions. Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. In case of contact, flush eyes with water for 15 minutes and wash skin with soap . Store the compound in amber glass under inert gas (N₂/Ar) to prevent degradation. Waste disposal must comply with halogenated organic waste regulations .
Advanced Research Questions
Q. Q4. How does the iodine substituent influence the electronic and steric properties of 1,4-benzenediamine in coordination chemistry?
Methodological Answer: The iodine atom’s strong electron-withdrawing effect reduces the electron density on the aromatic ring, altering ligand-metal binding affinity. In coordination complexes, steric hindrance from iodine can distort geometry (e.g., octahedral vs. square planar) and influence catalytic activity. Density Functional Theory (DFT) calculations can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution . Experimental validation via cyclic voltammetry (redox potential shifts) and UV-Vis spectroscopy (ligand-to-metal charge transfer bands) is recommended .
Q. Q5. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Methodological Answer: Discrepancies in stability studies often arise from solvent choice or analytical method limitations. For pH-dependent degradation, use buffered solutions (pH 2–12) and monitor via HPLC with diode-array detection (DAD) at 254 nm . Accelerated stability testing (40–60°C) under controlled humidity can model shelf-life. If decomposition products conflict with literature, employ LC-MS/MS to identify intermediates and propose degradation pathways . Triplicate experiments and statistical analysis (e.g., ANOVA) are critical to confirm reproducibility .
Q. Q6. How can this compound be functionalized for use in bioactive molecule synthesis, and what are key mechanistic considerations?
Methodological Answer: The iodine atom serves as a versatile handle for cross-coupling (e.g., Buchwald-Hartwig amination) to introduce pharmacophores. For example, coupling with arylboronic acids generates biaryl structures with potential antimicrobial activity . Mechanistically, ensure Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) are optimized to prevent dehalogenation side reactions. Computational modeling (e.g., docking studies) can predict bioactivity by assessing interactions with target proteins (e.g., bacterial DNA gyrase) .
Q. Data Analysis and Interpretation
Q. Q7. What statistical methods are appropriate for analyzing reaction yield variability in iodinated benzenediamine synthesis?
Methodological Answer: Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical factors (e.g., catalyst loading, solvent) affecting yield. Response Surface Methodology (RSM) models optimal conditions . For small datasets, non-parametric tests (Mann-Whitney U) compare yields across conditions. Report confidence intervals (95%) and standard deviations to quantify uncertainty .
Q. Q8. How should researchers address discrepancies between computational predictions and experimental results for iodine-substituted derivatives?
Methodological Answer: Reconcile discrepancies by revisiting computational parameters (e.g., basis sets, solvation models in DFT) and validating with experimental data (e.g., XRD bond lengths). If steric effects are underestimated, incorporate Grimme’s D3 dispersion correction in calculations . Collaborative peer review of computational workflows and experimental protocols ensures methodological rigor .
Properties
IUPAC Name |
2-iodobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOWHHLKPUWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356051 | |
Record name | 2-iodo-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69951-01-5 | |
Record name | 2-iodo-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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